

Compound of InterestCompound Name: **TR 428**Cat. No.: **B025193**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical safety and efficacy data for PTI-428 (nesolicaftor), a first-in-class cystic fibrosis tr

Mechanism of Action: Enhancing CFTR Protein Production

PTI-428, an orally bioavailable small molecule, works by a distinct and complementary mechanism to existing CFTR correctors and potentiators.[\[1\]](#)[\[2\]](#)

Preclinical Efficacy of PTI-428

The efficacy of PTI-428 has been evaluated in various in vitro models, primarily utilizing human bronchial epithelial (HBE) cells, which are considered

In Vitro Efficacy Data

Experimental System

Human Bronchial Epithelial (HBE) Cells

HBE Cell Ussing Functional Assays

HBE Cell Ussing Functional Assays with Correctors/Potentiators

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Preclinical Safety Profile

The preclinical safety of PTI-428 has been evaluated in non-human primates. While detailed quantitative data

Non-Clinical Toxicology Summary

Study Type

Non-GLP Toxicology

It is important to note that for regulatory submissions, a comprehensive toxicology package is required. An e

Experimental Protocols### In Vitro Efficacy Assessment in Human

This protocol provides a representative method for assessing the in vitro efficacy of PTI-428 on CFTR function

1. Cell Culture:

- Primary HBE cells are obtained from donor lungs and cultured on permeable supports at an air-liquid interface.
 - * Alternatively, immortalized HBE cell lines (e.g., CFBE41o-) can be used.

2. Treatment:

- The differentiated HBE cell cultures are treated with PTI-428 at various concentrations, with or without other compounds.
- The incubation period is typically 24-48 hours.

3. Ussing Chamber Assay:

- The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber.
- The chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C.
- The transepithelial voltage is clamped to 0 mV, and the short-circuit current (I_{sc}), a measure of net ion transport, is measured.

- A typical experimental sequence involves:
 - * Addition of a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
 - * Addition of a CFTR activator (e.g., forskolin) to stimulate CFTR-mediated chloride secretion.
 - * Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.

4. Data Analysis:

- The change in I_{sc} in response to the CFTR activator and inhibitor is calculated to quantify CFTR function.
- The effect of PTI-428 is determined by comparing the CFTR-mediated I_{sc} in treated versus untreated cells.

Mechanism of Action Studies

The interaction between PTI-428 and PCBP1 and the subsequent effects on CFTR mRNA were elucidated through a series of studies [2].

- Pulldown Assays: Chemical proteomics with PTI-428-conjugated beads were used to identify interacting proteins [2].
- Quantitative Real-Time PCR (qRT-PCR): The abundance and stability of CFTR mRNA in HBE cells treated with PTI-428 [2].

Conclusion

The preclinical data for PTI-428 (nesolicaftor) demonstrate a novel mechanism of action as a CFTR amplifier, which enhances CFTR function by stabilizing the protein and increasing mRNA levels.

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